

physical and chemical properties of 6-Hydroxyflavone-beta-D-glucoside

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	6-Hydroxyflavone-beta-D-glucoside
Cat. No.:	B600484

[Get Quote](#)

6-Hydroxyflavone-beta-D-glucoside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxyflavone-beta-D-glucoside, a naturally occurring flavonoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the physical and chemical properties of **6-Hydroxyflavone-beta-D-glucoside**, detailed experimental protocols for its isolation and characterization, and an exploration of its biological activities, with a focus on its modulation of key signaling pathways. The information is presented to support further research and development of this promising compound.

Physicochemical Properties

6-Hydroxyflavone-beta-D-glucoside is a flavonoid glycoside consisting of a 6-hydroxyflavone aglycone linked to a beta-D-glucopyranosyl moiety. Its chemical structure and key properties are summarized below.

Chemical Structure

IUPAC Name: 2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[1]

Chemical Formula: C₂₁H₂₀O₈[1][2]

Molecular Weight: 400.38 g/mol [2]

Physical Properties

The physical characteristics of **6-Hydroxyflavone-beta-D-glucoside** are presented in the following table.

Property	Value	Source
Appearance	Powder	[3]
Melting Point	~170 °C (predicted)	[4]
Boiling Point	~676.8 °C (predicted)	[4]
Solubility	Enhanced water solubility compared to its aglycone.	

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of **6-Hydroxyflavone-beta-D-glucoside**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectral data provide detailed information about the molecular structure. A comprehensive analysis of various hydroxyflavones offers a basis for the interpretation of the spectra of **6-Hydroxyflavone-beta-D-glucoside**.[5][6][7]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom	Predicted ¹³ C Shift (ppm)	Predicted ¹ H Shift (ppm)
Flavone Moiety		
C-2	163.5	-
C-3	107.5	6.9 (s)
C-4	182.5	-
C-4a	122.0	-
C-5	118.0	7.9 (d)
C-6	155.0	-
C-7	115.0	7.5 (dd)
C-8	123.0	7.3 (d)
C-8a	150.0	-
C-1'	131.5	-
C-2', C-6'	126.5	7.9 (m)
C-3', C-5'	129.0	7.5 (m)
C-4'	132.0	7.5 (m)
Glucoside Moiety		
C-1"	102.0	5.1 (d)
C-2"	74.5	3.5 (m)
C-3"	77.0	3.5 (m)
C-4"	70.5	3.4 (m)
C-5"	78.0	3.6 (m)
C-6"	61.5	3.7, 3.9 (m)

Note: These are predicted values based on known data for similar compounds and may vary slightly in experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry data is essential for confirming the molecular weight and determining the fragmentation pattern of the molecule. The fragmentation of flavonoids, including glycosides, has been systematically studied, providing a framework for interpreting the mass spectrum of **6-Hydroxyflavone-beta-D-glucoside**.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Table 2: Mass Spectrometry Data

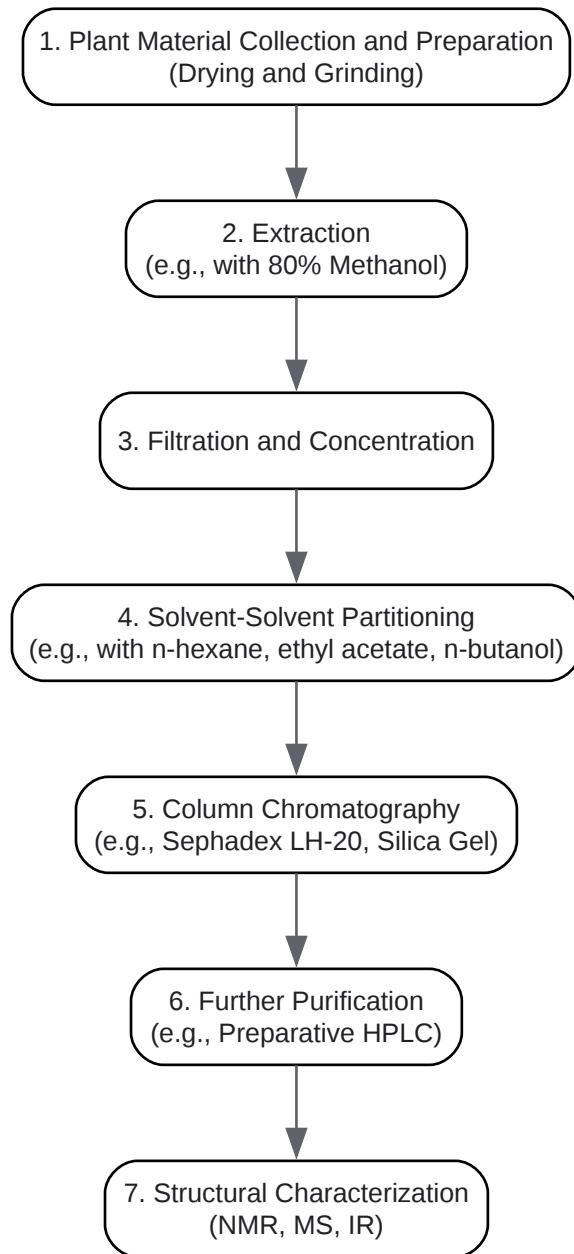
Parameter	Value	Source
Molecular Ion $[M+H]^+$	401.1231	[1]
Key Fragment Ions (m/z)	239.4, 281.2	[1]

The major fragmentation observed is the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety (162 Da) and the formation of the 6-hydroxyflavone aglycone ion at m/z 239.

Infrared (IR) Spectroscopy

FT-IR spectroscopy reveals the functional groups present in the molecule.

Table 3: Infrared Spectroscopy Data


Wavenumber (cm^{-1})	Assignment
3400-3200	O-H stretching (hydroxyl groups of glucose and flavone)
1650-1630	C=O stretching (γ -pyrone)
1600-1450	C=C stretching (aromatic rings)
1250-1000	C-O stretching (ethers, alcohols)

Experimental Protocols

Isolation from Plant Material (General Protocol)

While a specific protocol for **6-Hydroxyflavone-beta-D-glucoside** is not readily available, a general procedure for the isolation of flavonoid glycosides from plant sources can be adapted.

[12]

[Click to download full resolution via product page](#)

Caption: General workflow for the isolation of flavonoid glycosides.

Methodology:

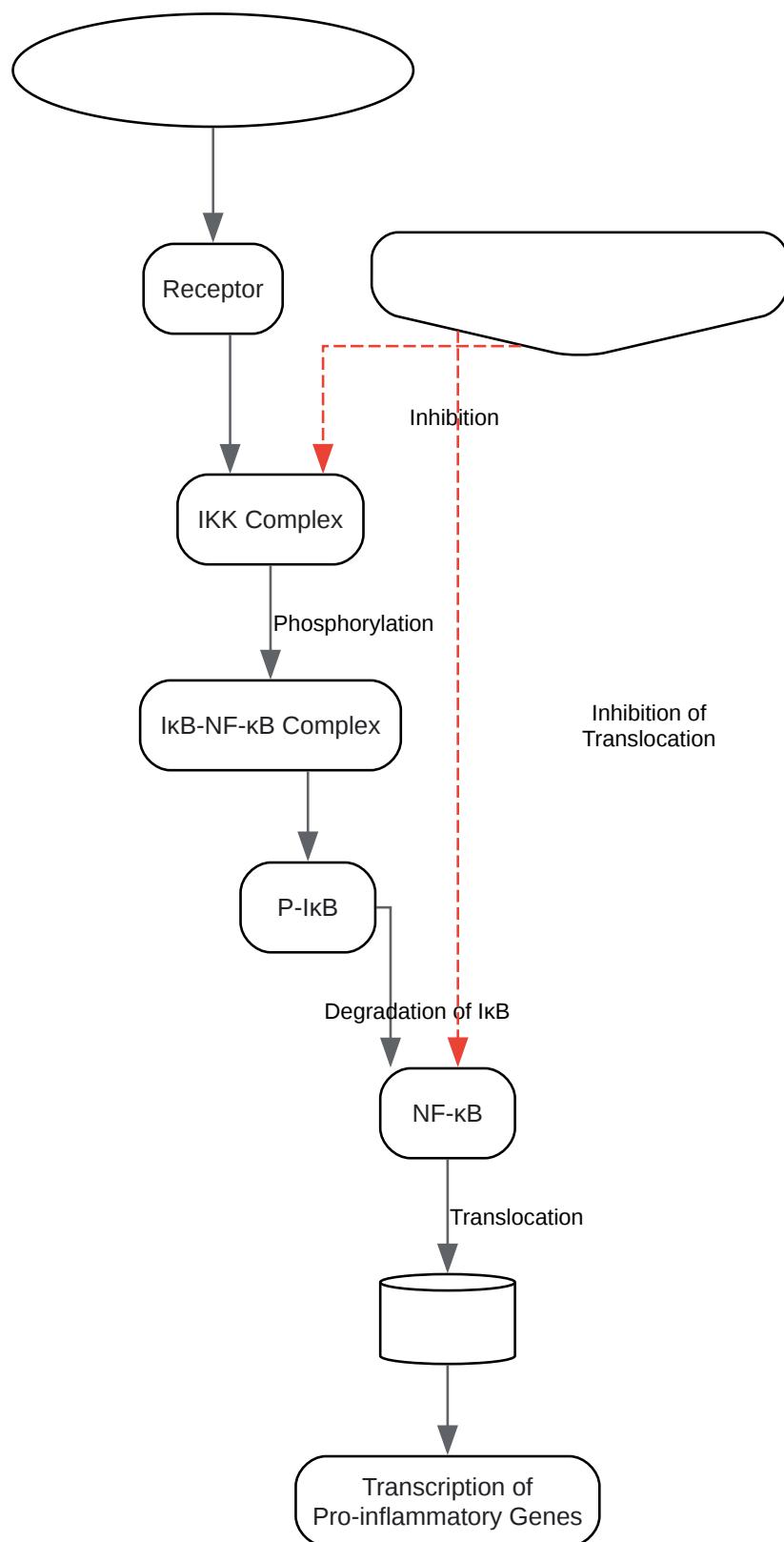
- Plant Material: The selected plant material is dried and ground into a fine powder.
- Extraction: The powdered material is extracted with a suitable solvent, typically a hydroalcoholic solution (e.g., 80% methanol), using techniques such as maceration, soxhlet extraction, or ultrasound-assisted extraction.
- Concentration: The extract is filtered and concentrated under reduced pressure to yield a crude extract.
- Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are often enriched in the ethyl acetate and n-butanol fractions.
- Chromatographic Separation: The enriched fraction is subjected to column chromatography. Sephadex LH-20 is commonly used for the separation of flavonoids.[\[12\]](#) Silica gel or reversed-phase C18 columns can also be employed.
- Purification: Final purification is typically achieved using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
- Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as NMR, MS, and IR.

Synthesis (General Approach)

A specific synthesis protocol for **6-Hydroxyflavone-beta-D-glucoside** is not widely reported. However, a plausible synthetic route can be adapted from the synthesis of related flavone glycosides, such as the synthesis of 6-amino-7-hydroxyflavone.[\[13\]](#)[\[14\]](#) This generally involves the protection of the hydroxyl groups of the glucose moiety, followed by glycosylation of the 6-hydroxyflavone aglycone, and subsequent deprotection.

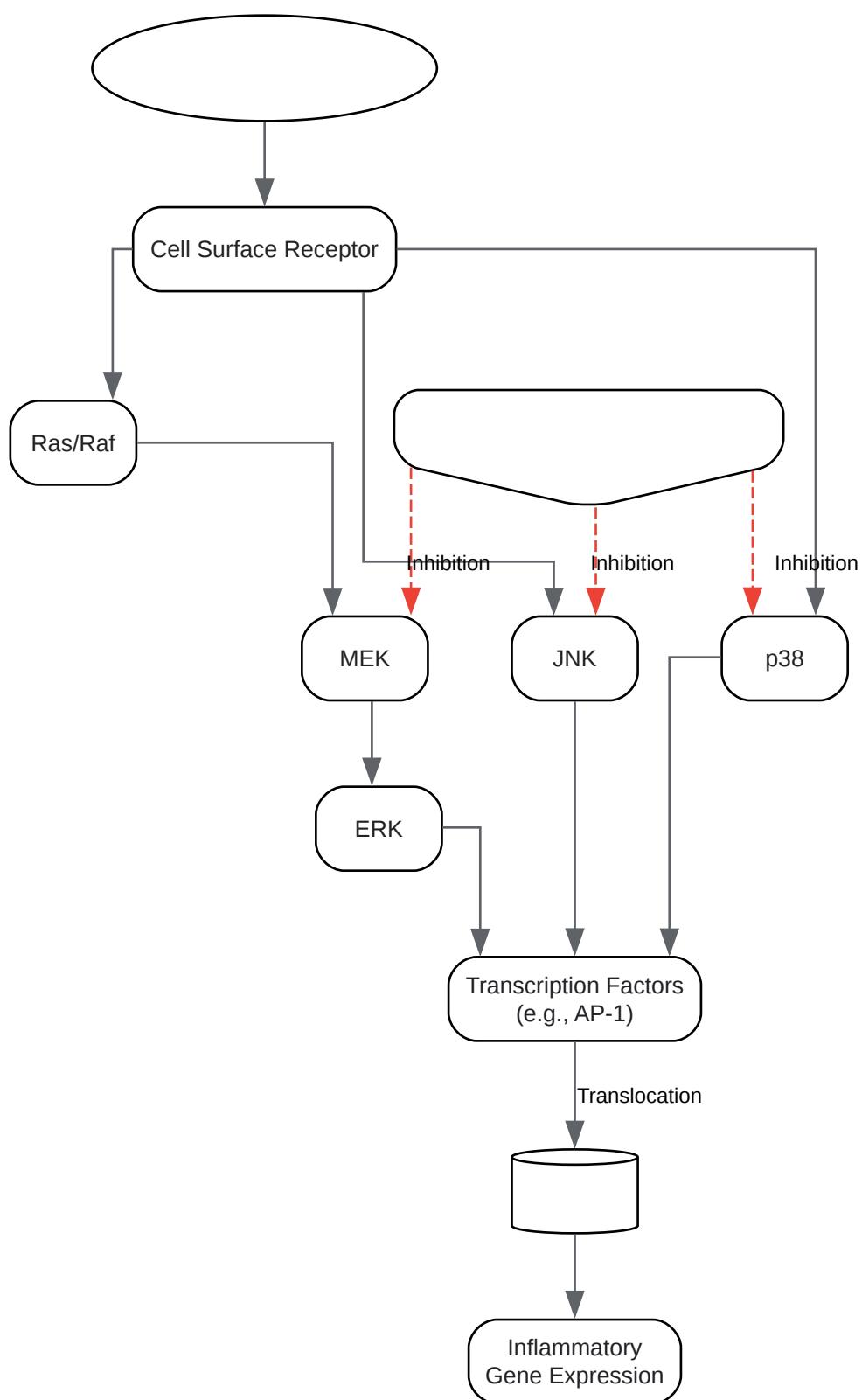
Biological Activity and Signaling Pathways

6-Hydroxyflavone-beta-D-glucoside is reported to possess significant antioxidant and anti-inflammatory properties, primarily through the modulation of key cellular signaling pathways.[\[2\]](#)


Antioxidant Activity

The antioxidant effects of flavonoids are well-documented. They can act as free radical scavengers and can modulate the expression of antioxidant enzymes.

Anti-inflammatory Activity and Modulation of Signaling Pathways


Emerging evidence suggests that the anti-inflammatory effects of flavonoids are mediated through the inhibition of pro-inflammatory signaling pathways, notably the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

The NF- κ B pathway is a central regulator of inflammation. In its inactive state, NF- κ B is sequestered in the cytoplasm by its inhibitor, I κ B. Upon stimulation by pro-inflammatory signals (e.g., cytokines, LPS), I κ B is phosphorylated and degraded, allowing NF- κ B to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Flavonoids, likely including **6-Hydroxyflavone-beta-D-glucoside**, can inhibit this pathway at multiple points.[\[18\]](#)[\[20\]](#)

[Click to download full resolution via product page](#)

Caption: Inhibition of the NF-κB signaling pathway by flavonoids.

The MAPK pathway is another critical signaling cascade involved in inflammation and cellular stress responses. It comprises several kinases, including ERK, JNK, and p38 MAPK. Flavonoids have been shown to modulate the phosphorylation and activation of these kinases, thereby downregulating inflammatory responses.[\[19\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

[Click to download full resolution via product page](#)

Caption: Modulation of the MAPK signaling pathway by flavonoids.

Conclusion

6-Hydroxyflavone-beta-D-glucoside presents a compelling profile for further investigation as a potential therapeutic agent. Its antioxidant and anti-inflammatory properties, mediated through the modulation of the NF-κB and MAPK signaling pathways, underscore its relevance in the context of various inflammatory and oxidative stress-related diseases. This technical guide provides a foundational resource for researchers and drug development professionals to advance the scientific understanding and potential applications of this promising natural compound. Further studies are warranted to fully elucidate its pharmacological profile and to develop specific and efficient methods for its synthesis and isolation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Hydroxyflavone-beta-D-glucoside | C21H20O8 | CID 20769154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Hydroxyflavone-beta-D-glucoside | 128401-92-3 | FH65890 [biosynth.com]
- 3. 6-Hydroxyflavone-beta-D-glucoside | CymitQuimica [cymitquimica.com]
- 4. 20594-05-2 CAS MSDS (6-HYDROXYFLAVONE-BETA-D-GLUCOSIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 1H and 13C-NMR data of hydroxyflavone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1H and 13C-NMR data of hydroxyflavone derivatives | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
- 10. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]
- 13. A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. globalsciencebooks.info [globalsciencebooks.info]
- 16. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NF κ B) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. beta-D-Glucoside suppresses tumor necrosis factor-induced activation of nuclear transcription factor kappaB but potentiates apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 6-Hydroxyflavone-beta-D-glucoside]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b600484#physical-and-chemical-properties-of-6-hydroxyflavone-beta-d-glucoside>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com